Methyl 2,6-dimethoxybenzoate

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,6-dimethoxybenzoate can be synthesized through various methods. One common method involves the esterification of 2,6-dimethoxybenzoic acid with methanol in the presence of an acid catalyst . Another method involves the reaction of 1,3-dimethoxybenzene with carbon dioxide in the presence of sodium to form 2,6-dimethoxybenzoic acid, which is then esterified with methanol .

Industrial Production Methods

Industrial production of this compound typically involves the use of high-pressure reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dimethoxybenzoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2,6-dimethoxybenzoic acid.

Reduction: It can be reduced to form 2,6-dimethoxybenzyl alcohol.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products

Oxidation: 2,6-dimethoxybenzoic acid.

Reduction: 2,6-dimethoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

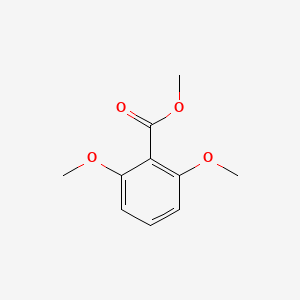

Methyl 2,6-dimethoxybenzoate is an aromatic ester characterized by the presence of two methoxy groups at the 2 and 6 positions of the benzoate ring. Its molecular formula is , with a molecular weight of approximately 196.19 g/mol. The compound exhibits significant reactivity due to its functional groups, making it valuable for various synthetic applications.

Chemistry

- Intermediate in Synthesis : this compound serves as an important intermediate in the synthesis of biologically active heterocyclic compounds. Its structure allows for various chemical transformations such as oxidation to form 2,6-dimethoxybenzoic acid or reduction to yield 2,6-dimethoxybenzyl alcohol.

- Reactivity Studies : The compound is often used in studies involving nucleophilic substitution reactions, which can produce diverse derivatives depending on the nucleophile employed.

Biology

- Biochemical Assays : It acts as a substrate in enzyme-catalyzed reactions, facilitating the study of enzyme kinetics and mechanisms. For instance, its derivatives have been utilized in assays to evaluate enzyme activity and inhibition.

- Anticancer Research : Recent studies have highlighted its potential role in developing anticancer compounds. Specifically, derivatives synthesized from this compound have shown activity against the MDM2-p53 protein–protein interaction, which is crucial in cancer biology .

Medicine

- Therapeutic Potential : this compound is being investigated for its potential therapeutic properties. It has been explored as a precursor for drug synthesis due to its ability to be transformed into various bioactive molecules.

Industry

- Fragrance and Flavor Production : The compound is used in the production of fragrances and flavors due to its pleasant aromatic profile. It serves as a building block for synthesizing more complex aromatic compounds used in consumer products.

Case Study 1: Synthesis of Anticancer Compounds

In a recent research project, this compound was utilized as a starting material for synthesizing anticancer agents targeting the MDM2-p53 interaction. The synthetic route involved several steps including alkylation and rearrangement processes that yielded compounds with significant inhibitory activity against cancer cell lines . The study reported an IC50 value of 5.3 μM for one of the synthesized compounds, indicating promising potential for further development.

Case Study 2: Enzyme-Catalyzed Reactions

Another study focused on using this compound as a substrate in enzyme-catalyzed reactions to investigate reaction kinetics. The findings demonstrated that variations in substrate concentration significantly affected enzyme activity, providing insights into enzyme mechanisms and potential applications in drug design .

Mechanism of Action

The mechanism of action of methyl 2,6-dimethoxybenzoate involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of biologically active metabolites. The ester group in its structure allows it to participate in esterification and hydrolysis reactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Methyl 2,6-dimethoxybenzoate can be compared with other similar compounds such as:

Methyl 3,5-dimethoxybenzoate: Similar structure but different substitution pattern on the benzene ring.

Methyl 2,5-dimethoxybenzoate: Similar structure but different substitution pattern on the benzene ring.

Methyl 2,4-dimethoxybenzoate: Similar structure but different substitution pattern on the benzene ring.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields .

Biological Activity

Methyl 2,6-dimethoxybenzoate (CAS No. 2065-27-2) is an organic compound that has garnered attention for its potential biological activities and applications in synthetic chemistry. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, along with relevant case studies and research findings.

- Molecular Formula : C10H12O4

- Molecular Weight : 196.2 g/mol

- Structure : The compound features a planar ester group oriented at a dihedral angle of 81.46° relative to the benzene ring .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. In a study assessing its efficacy against bacteria and fungi, it exhibited significant inhibition of growth:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results indicate that this compound possesses notable antimicrobial potential, particularly against fungal infections .

Anti-inflammatory Activity

Research has shown that this compound may exert anti-inflammatory effects. In animal models of inflammation, the compound reduced swelling and pain associated with induced inflammatory responses. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

A study reported that treatment with this compound led to a decrease in paw edema in rats by approximately 50% compared to control groups .

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies demonstrated that the compound induced apoptosis in various cancer cell lines, including breast and colon cancer cells. The following table summarizes the findings:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 20 | Induction of apoptosis via caspase activation |

| HT-29 (colon) | 15 | Cell cycle arrest at G1 phase |

The compound's ability to induce apoptosis suggests its potential as a therapeutic agent in cancer treatment .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound as a topical treatment for skin infections caused by Staphylococcus aureus. Patients treated with the compound showed a significant reduction in infection symptoms after one week of application compared to a placebo group.

- Inflammation Model Study : In a controlled experiment involving carrageenan-induced paw edema in rats, administration of this compound resulted in a marked decrease in inflammation markers and pain response within hours post-treatment.

- Cancer Cell Line Research : A laboratory study investigated the effects of this compound on various cancer cell lines. Results indicated that the compound effectively inhibited cell proliferation and induced cell death through apoptosis pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Methyl 2,6-dimethoxybenzoate and its metal complexes?

this compound and its derivatives are commonly synthesized via esterification or salt formation. For metal complexes (e.g., Co(II), Ni(II), Cu(II)), a standard method involves reacting ammonium 2,6-dimethoxybenzoate with metal nitrates under controlled pH (~5) and temperature. The product is crystallized, filtered, and purified via washing with hot water/methanol . Elemental analysis (CHN), atomic absorption spectroscopy (ASA), and gravimetry are used to confirm stoichiometry .

Q. How can thermal decomposition behavior inform the stability of 2,6-dimethoxybenzoate complexes?

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) reveal stepwise dehydration and ligand decomposition. For example, Ni(II) 2,6-dimethoxybenzoate tetrahydrate loses water molecules at 335–438 K, followed by ligand combustion (458–888 K) to form NiO. Endothermic dehydration and exothermic combustion peaks in DTA correlate with stability and coordination sphere dynamics .

Q. What safety protocols are critical when handling this compound?

While toxicological data are limited, standard precautions include:

- Ventilation : Mechanical exhaust systems to avoid inhalation .

- PPE : NIOSH/MSHA-certified respirators, chemical-resistant gloves, and safety goggles .

- Storage : Maintain at 2–8°C in sealed containers to prevent degradation .

Advanced Research Questions

Q. How do steric and electronic effects of methoxy groups influence solubility and reactivity in dimethoxybenzoate isomers?

Solubility trends (e.g., Cu(II) 2,6-dimethoxybenzoate > 2,3- > 3,5-isomers) arise from inductive and mesomeric effects. Methoxy groups at the 2,6-positions enhance electron delocalization, reducing steric hindrance and increasing solubility. These effects also modulate ligand-metal binding in coordination chemistry .

Q. What methodologies resolve contradictions in magnetic susceptibility data for Cu(II) dimethoxybenzoate complexes?

Magnetic moments (μ) for Cu(II) complexes (0.46–1.75 BM) follow the Bleaney-Bowers equation, indicating antiferromagnetic coupling in dimeric structures. Temperature-dependent susceptibility measurements (76–303 K) and fitting to theoretical models (e.g., exchange integrals) reconcile discrepancies arising from crystallographic variations or hydration states .

Q. How is this compound utilized in stereoselective glycosylation reactions?

Under Cu/Co catalysis, 2,6-dimethoxybenzoate acts as a leaving group in desulfurative 1,2-trans-O-glycosylation. For example, α/β-glucopyranose derivatives are synthesized via nucleophilic substitution with thiosugars, achieving >90% yield in 15 minutes. NMR and HPLC validate stereochemistry .

Q. What role does 2,6-dimethoxybenzoate play in transition-metal migration reactions?

In Rh(I) complexes, 2,6-dimethoxybenzoate facilitates 1,3-Rh migration under CO₂. Decarboxylation generates a Rh-aryl intermediate, which undergoes steric strain relief via migration. Reinsertion of CO₂ yields stable products (71% yield). Mechanistic studies use isotopic labeling and DFT calculations .

Q. How can spectral data (IR/Raman) differentiate coordination modes in dimethoxybenzoate complexes?

Vibrational frequencies of carboxylate groups (νₐₛ(COO⁻) ~1600 cm⁻¹, νₛ(COO⁻) ~1400 cm⁻¹) indicate monodentate vs. bidentate binding. For 2,6-dimethoxybenzoate, methoxy C–O stretches (1250–1050 cm⁻¹) and torsional angles (Θ = 64° between arene and ester groups) further distinguish coordination geometries .

Q. What strategies optimize the biological activity of 2,6-dimethoxybenzoate derivatives?

Derivatives like curculigoside (a natural product with 2,6-dimethoxybenzoate) exhibit JAK/STAT/NF-κB pathway modulation. Structure-activity relationship (SAR) studies involve:

- Functionalization : Introducing hydroxyl or halogen groups to enhance binding.

- Conformational analysis : X-ray crystallography or molecular docking to identify bioactive conformers .

Q. How do decomposition products of 2,6-dimethoxybenzoate impact environmental risk assessments?

Thermal degradation releases CO, CO₂, and methoxy-substituted aromatics. While ecotoxicological data are scarce, combustion in incinerators with afterburners is recommended. Soil mobility and bioaccumulation potential require further LC-MS and biodegradation assays .

Q. Methodological Notes

- Contradiction Handling : Conflicting solubility or magnetic data are resolved via controlled hydration studies (e.g., DSC for water content) or advanced fitting algorithms for susceptibility curves .

- Advanced Characterization : Combine X-ray crystallography, EPR, and variable-temperature NMR to probe electronic and geometric structures .

Properties

IUPAC Name |

methyl 2,6-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-12-7-5-4-6-8(13-2)9(7)10(11)14-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLXVNKPXOIYLLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174686 | |

| Record name | Benzoic acid, 2,6-dimethoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2065-27-2 | |

| Record name | Benzoic acid, 2,6-dimethoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2065-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,6-dimethoxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002065272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,6-dimethoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.